Acetic acid;3-diphenylphosphorylprop-2-en-1-ol
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Overview
Description
Acetic acid;3-diphenylphosphorylprop-2-en-1-ol is an organic compound that features both acetic acid and diphenylphosphoryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-diphenylphosphorylprop-2-en-1-ol typically involves the reaction of acetic acid with 3-diphenylphosphorylprop-2-en-1-ol under controlled conditions. One common method involves the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran to ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-diphenylphosphorylprop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;3-diphenylphosphorylprop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which acetic acid;3-diphenylphosphorylprop-2-en-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diphenylphosphoryl group can interact with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in industry and research.
Diphenylphosphine oxide: A related compound with similar structural features but different reactivity.
Uniqueness
Acetic acid;3-diphenylphosphorylprop-2-en-1-ol is unique due to the presence of both acetic acid and diphenylphosphoryl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in synthesis and research .
Properties
CAS No. |
140172-68-5 |
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Molecular Formula |
C17H19O4P |
Molecular Weight |
318.30 g/mol |
IUPAC Name |
acetic acid;3-diphenylphosphorylprop-2-en-1-ol |
InChI |
InChI=1S/C15H15O2P.C2H4O2/c16-12-7-13-18(17,14-8-3-1-4-9-14)15-10-5-2-6-11-15;1-2(3)4/h1-11,13,16H,12H2;1H3,(H,3,4) |
InChI Key |
SDARNVCDGPGXDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)P(=O)(C=CCO)C2=CC=CC=C2 |
Origin of Product |
United States |
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